2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is an organic compound that features a thiazole ring, a nitro group, and a fluorophenyl thioether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Nitration: The thiazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Thioether formation: The nitrated thiazole is then reacted with 4-fluorothiophenol in the presence of a base such as potassium carbonate to form the thioether linkage.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The thiazole ring and fluorophenyl thioether moiety contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
- 2-((4-bromophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
- 2-((4-methylphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
Uniqueness
2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S2/c16-9-1-4-11(5-2-9)23-8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)24-15/h1-7H,8H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBWELMPXOPYBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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